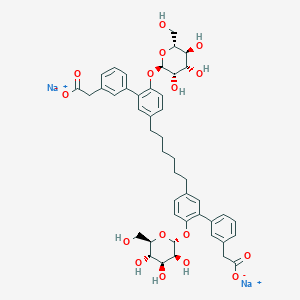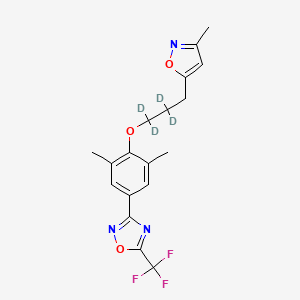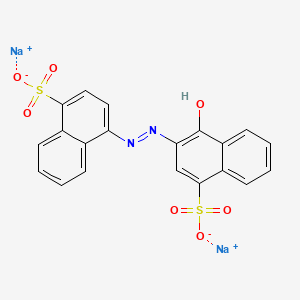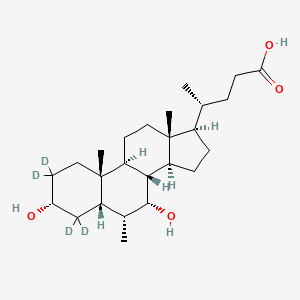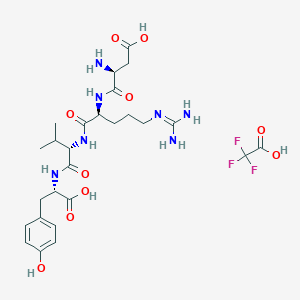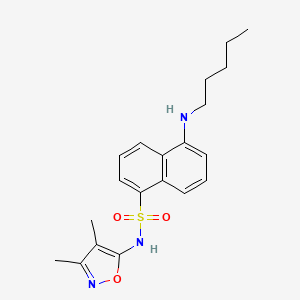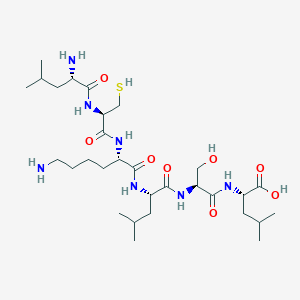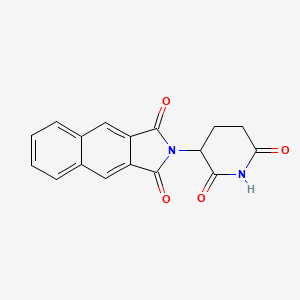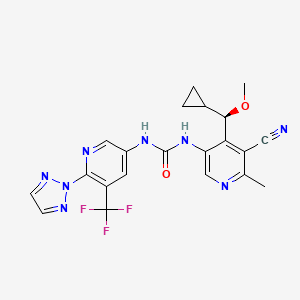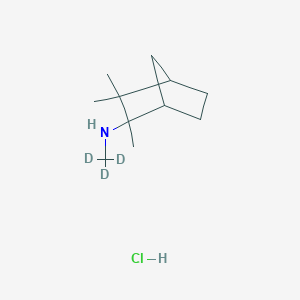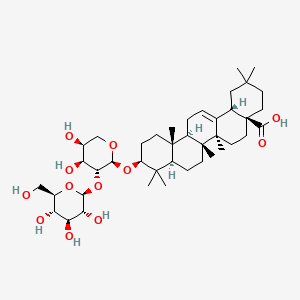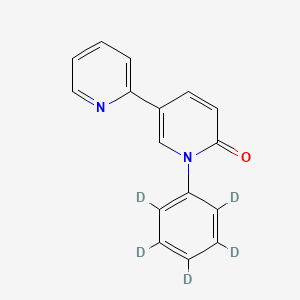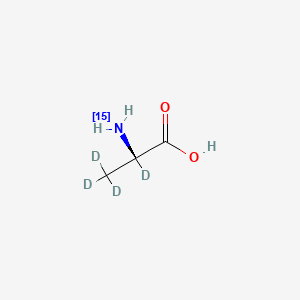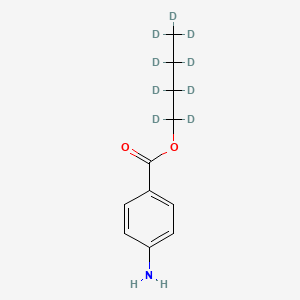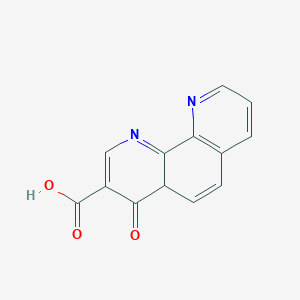
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid, commonly known as 1,4-DPCA, is a potent inhibitor of prolyl-4-hydroxylase. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability and function of collagen fibers. 1,4-DPCA has been extensively studied for its ability to inhibit collagen hydroxylation and stabilize hypoxia-inducible factor 1-alpha (HIF-1α) protein, making it a valuable compound in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-DPCA can be synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to form the phenanthroline core structure. The carboxylic acid group is then introduced through subsequent reactions. The exact reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 1,4-DPCA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-DPCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1,4-DPCA into its reduced forms.
Substitution: The phenanthroline core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of 1,4-DPCA .
Aplicaciones Científicas De Investigación
1,4-DPCA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in inhibiting prolyl-4-hydroxylase and stabilizing HIF-1α, which is involved in cellular responses to hypoxia.
Medicine: Investigated for its potential therapeutic applications in conditions such as fibrosis, cancer, and ischemic diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mecanismo De Acción
1,4-DPCA exerts its effects by inhibiting prolyl-4-hydroxylase, an enzyme responsible for hydroxylating proline residues in collagen. This inhibition prevents the hydroxylation of collagen, leading to the stabilization of HIF-1α protein. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. By stabilizing HIF-1α, 1,4-DPCA promotes the expression of these genes, which can have various physiological and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyloxalylglycine (DMOG): Another prolyl hydroxylase inhibitor with similar effects on HIF-1α stabilization.
Roxadustat: A small molecule that inhibits prolyl hydroxylase and is used clinically to treat anemia in chronic kidney disease.
Vadadustat: Similar to roxadustat, it inhibits prolyl hydroxylase and is under investigation for treating anemia.
Uniqueness of 1,4-DPCA
1,4-DPCA is unique due to its specific chemical structure, which allows for selective inhibition of prolyl-4-hydroxylase. This selectivity makes it a valuable tool in research for studying the role of HIF-1α and collagen hydroxylation in various biological processes. Additionally, its ability to stabilize HIF-1α under normoxic conditions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H8N2O3 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
4-oxo-4aH-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6,8H,(H,17,18) |
Clave InChI |
YZRSIMPDMZRLJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC=C(C(=O)C3C=C2)C(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


